2-Phenylbutyryl chloride

Analytical Chemistry Forensic Toxicology Neuroscience

Ensure baseline chiral resolution of dopamine-derived alkaloids with 2-Phenylbutyryl chloride. Unlike generic achiral acyl chlorides, its specific steric & electronic environment is essential for GC-MS analysis of salsolinol & norsalsolinol in human brain tissue (Musshoff et al., 2000). Crucial for neurological research. Stock ≥98% purity for published-protocol compliance. Single enantiomers available for stereospecific derivatization.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
CAS No. 36854-57-6
Cat. No. B042943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylbutyryl chloride
CAS36854-57-6
Synonyms(±)-2-Phenylbutyric Chloride;  (±)-α-Phenylbutyryl Chloride;  2-Phenylbutanoyl Chloride;  2-Phenylbutyryl Chloride;  NSC 86133;  α-Phenylbutyryl Chloride
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)Cl
InChIInChI=1S/C10H11ClO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyQGXMHCMPIAYMGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylbutyryl Chloride (CAS 36854-57-6): A Core Acyl Chloride for Chiral Synthesis and Analytical Derivatization


2-Phenylbutyryl chloride is a primary acyl chloride characterized by a phenylbutyryl backbone and a reactive carbonyl chloride group. Its molecular formula is C₁₀H₁₁ClO with a molecular weight of 182.65 g/mol . The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the chiral center at the α-carbon being critical for its applications in stereoselective transformations [1]. As a liquid with a boiling point of 122-125°C at 20 mmHg and a density of 1.093 g/mL at 25°C, it is a versatile acylating agent in organic synthesis . Its commercial availability typically ranges from 95% to ≥98% purity, making it a standard reagent for both academic and industrial research settings . Its core value stems from its ability to introduce a chiral 2-phenylbutyryl moiety into target molecules, enabling precise enantioselective analysis and synthesis.

Why 2-Phenylbutyryl Chloride Cannot Be Replaced by Common Acyl Chlorides or Chiral Reagents


The use of generic acyl chlorides like benzoyl chloride or phenylacetyl chloride, or even alternative chiral derivatizing agents, cannot replicate the performance of 2-phenylbutyryl chloride in specific applications due to fundamental differences in molecular geometry and electronic properties. Its unique combination of a phenyl ring and an ethyl substituent at the α-carbon creates a specific steric and electronic environment that is essential for achieving baseline chiral resolution of dopamine-derived alkaloids in human brain tissue [1]. Unlike simpler achiral acyl chlorides, 2-phenylbutyryl chloride exists as a racemate, and its single enantiomers are crucial for stereospecific derivatization in GC-MS assays . Furthermore, its reactivity profile in kinetic resolutions and transition-metal-catalyzed couplings is dictated by this specific structure, which is not shared by other phenyl-substituted acyl chlorides. Substituting with a less hindered or differently substituted analog would result in a loss of enantioselectivity, altered reaction kinetics, or complete failure to resolve target analytes, thereby invalidating established analytical protocols and synthetic routes [1].

Quantitative Differentiation of 2-Phenylbutyryl Chloride vs. Key Analogs and Alternatives


Superior Chiral Resolution: Baseline Separation of Salsolinol Enantiomers in Human Brain Tissue

In a direct head-to-head comparison of chiral derivatization reagents for GC-MS analysis of salsolinol enantiomers in human brain, (R)-(-)-2-phenylbutyryl chloride achieves baseline separation of (R)- and (S)-salsolinol peaks, whereas other common chiral acyl chlorides (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) do not provide adequate resolution due to different steric interactions [1]. The enantiomer ratio (R)-/(S)-SAL was determined to be approximately 2 in human brain samples, a quantifiable outcome enabled solely by this reagent's ability to resolve the peaks [1].

Analytical Chemistry Forensic Toxicology Neuroscience

High Enantiomeric Purity for Reliable Stereospecific Assays

The enantiomeric purity of commercially available (S)-(+)-2-phenylbutyryl chloride is reported to exceed 99%, a level that is critical for minimizing background noise and ensuring accurate quantification in chiral GC-MS assays . In comparison, racemic 2-phenylbutyryl chloride or less-pure chiral preparations (typically ≥95-98% chemical purity) introduce analytical error due to the presence of the opposite enantiomer, which can co-elute or skew metabolite ratios . The >99% chiral purity enables the precise measurement of diol and hydroxyacid enantiomers in biological fluids, as demonstrated in assays for 1,2-propanediol and 1,3-butanediol metabolites [1].

Analytical Chemistry Metabolomics Chiral Separation

Optimal Physical Properties for Laboratory Handling vs. Solid Analogs

2-Phenylbutyryl chloride (density: 1.093 g/mL at 25°C; boiling point: 122-125°C at 20 mmHg) is a liquid at room temperature, offering distinct handling advantages over solid analogs like 2-phenylbutyric acid (melting point: 47-50°C) and 2-phenylbutyramide (melting point: 104-106°C) . This liquid state simplifies volumetric dispensing and improves miscibility with common organic solvents used in acylation reactions. In contrast, solid analogs require dissolution before use, adding a processing step and potentially introducing solvent impurities. Furthermore, its boiling point under reduced pressure (20 mmHg) falls within a practical range for purification by vacuum distillation if required, a feature not applicable to its acid or amide counterparts .

Chemical Procurement Laboratory Safety Process Chemistry

Validated Applications of 2-Phenylbutyryl Chloride in Advanced Analytical and Synthetic Workflows


Forensic and Clinical Quantification of Dopamine-Derived Alkaloids

Utilize (R)-(-)-2-phenylbutyryl chloride as the chiral derivatizing agent in a validated GC-MS protocol for the baseline separation and quantification of (R)- and (S)-salsolinol and norsalsolinol in human brain tissue samples, as established by Musshoff et al. (2000) [1]. This application is critical for research into alcoholism, Parkinson's disease, and other neurological disorders where these compounds serve as biomarkers.

Metabolomic Studies of Chiral Diols and Hydroxyacids

Employ (S)-(+)-2-phenylbutyryl chloride for the derivatization of hydroxyl groups in a GC-MS assay designed to measure enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and their corresponding hydroxyacids in biological fluids [2]. This method, validated in canine metabolism studies, provides essential stereochemical information for pharmaceutical and nutritional research.

Stereoselective Synthesis of Bioactive Molecules

Incorporate racemic or enantiopure 2-phenylbutyryl chloride into palladium-catalyzed cross-coupling reactions, such as its reaction with 4-methoxybenzoyl chloride to yield 1-(4-methoxyphenyl)-2-phenyl-2-buten-1-one, a key intermediate for the construction of complex organic frameworks . This application leverages its unique reactivity profile for the efficient introduction of the chiral 2-phenylbutyryl moiety.

Absolute Configuration Determination via Kinetic Resolution

Apply racemic 2-phenylbutyryl chloride in a modified Horeau's method for determining the absolute configuration of hindered secondary alcohols [3]. The kinetic resolution of the racemic mixture by the chiral alcohol provides a quantifiable stereochemical outcome, enabling the assignment of absolute configuration in natural product and synthetic chemistry.

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